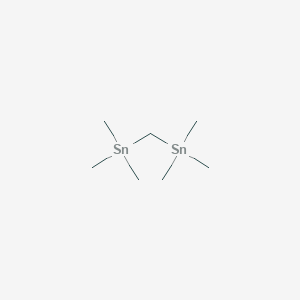
Bis(trimethylstannyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylstannyl)methane, also known as BTMS, is an organotin compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a colorless liquid that is soluble in organic solvents and is widely used in the synthesis of various organic compounds. In
Aplicaciones Científicas De Investigación
Bis(trimethylstannyl)methane has been used in various scientific research applications, including organic synthesis, catalysis, and material science. In organic synthesis, Bis(trimethylstannyl)methane is used as a reagent for the preparation of various organic compounds such as alcohols, ketones, and esters. In catalysis, Bis(trimethylstannyl)methane is used as a catalyst for various chemical reactions such as cross-coupling reactions and C-H activation reactions. In material science, Bis(trimethylstannyl)methane is used as a precursor for the synthesis of metal-organic frameworks and other advanced materials.
Mecanismo De Acción
The mechanism of action of Bis(trimethylstannyl)methane is not fully understood. However, it is believed that Bis(trimethylstannyl)methane acts as a Lewis acid, which can coordinate with electron-rich species such as alkenes and alkynes. This coordination leads to the activation of the C-C bond, which facilitates the desired chemical reaction.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Bis(trimethylstannyl)methane. However, it has been reported that Bis(trimethylstannyl)methane can cause toxicity in some organisms, including fish and mice. Therefore, it is important to handle this compound with caution and follow proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bis(trimethylstannyl)methane in lab experiments is its versatility. It can be used in a wide range of chemical reactions and can be easily synthesized from commercially available reagents. However, one limitation of using Bis(trimethylstannyl)methane is its toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of Bis(trimethylstannyl)methane in scientific research. One direction is the development of new catalytic reactions using Bis(trimethylstannyl)methane as a catalyst. Another direction is the synthesis of new metal-organic frameworks and other advanced materials using Bis(trimethylstannyl)methane as a precursor. Additionally, the toxicity of Bis(trimethylstannyl)methane needs to be further studied to ensure safe handling and disposal practices.
Conclusion
In conclusion, Bis(trimethylstannyl)methane is a versatile compound that has potential applications in various scientific research areas. Its ability to activate C-C bonds makes it a useful reagent in organic synthesis and catalysis. However, its toxicity requires careful handling and disposal. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Bis(trimethylstannyl)methane.
Métodos De Síntesis
Bis(trimethylstannyl)methane can be synthesized by the reaction of trimethyltin chloride with chloromethyl methyl ether. This reaction is carried out in the presence of a catalyst such as palladium on carbon or copper iodide. The resulting product is then purified using distillation or column chromatography.
Propiedades
Número CAS |
16812-43-4 |
|---|---|
Nombre del producto |
Bis(trimethylstannyl)methane |
Fórmula molecular |
C7H20Sn2 |
Peso molecular |
341.7 g/mol |
Nombre IUPAC |
trimethyl(trimethylstannylmethyl)stannane |
InChI |
InChI=1S/6CH3.CH2.2Sn/h6*1H3;1H2;; |
Clave InChI |
UCWABCCLELENRN-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)C[Sn](C)(C)C |
SMILES canónico |
C[Sn](C)(C)C[Sn](C)(C)C |
Otros números CAS |
16812-43-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



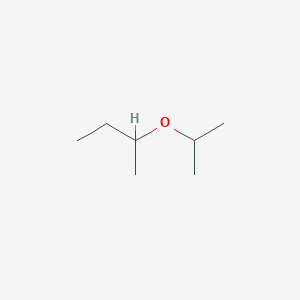
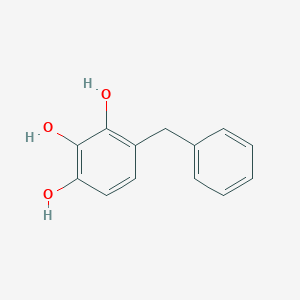
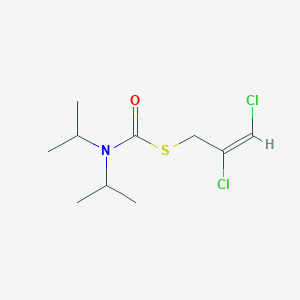
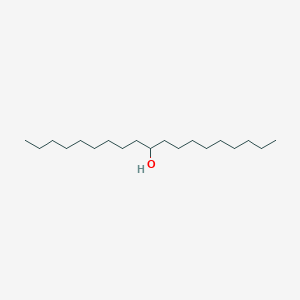
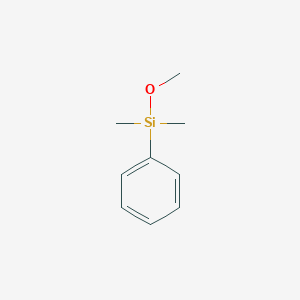
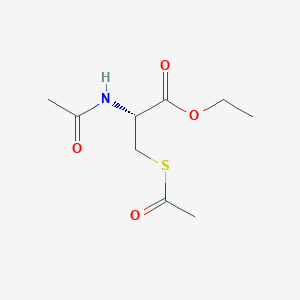
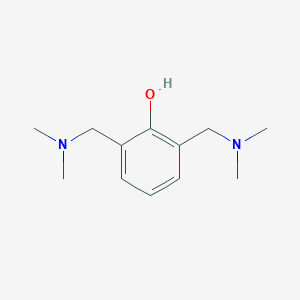
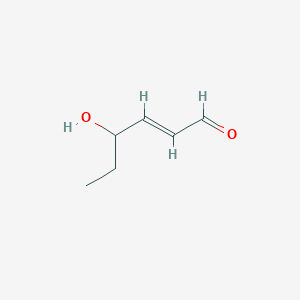
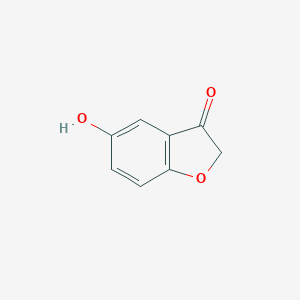
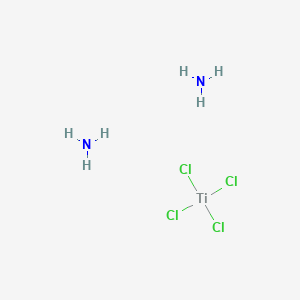
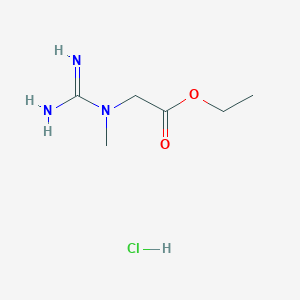
![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)
